molecular formula C7H10N2O4S2 B13512252 N-Methylbenzene-1,2-disulfonamide

N-Methylbenzene-1,2-disulfonamide

Cat. No.: B13512252
M. Wt: 250.3 g/mol
InChI Key: JIUCZMCCJQEUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process. One common method involves the reaction of benzene-1,2-diamine with methylating agents under controlled conditions to form N-methylbenzene-1,2-diamine. This intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide groups, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide

Uniqueness

N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methylbenzene-1,2-disulfonamide, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves reacting benzene-1,2-disulfonyl chloride with methylamine under controlled conditions. A key challenge is avoiding the formation of secondary products like N,N'-1,2-benzenedisulfonylimide (a cyclized by-product). To minimize this, slow addition of methylamine and use of polar aprotic solvents (e.g., DMF) are recommended. Recrystallization is often required to isolate the pure product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify sulfonamide bond formation and methyl group attachment. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring the absence of disulfonylimide by-products .

Advanced Research Questions

Q. How can researchers mitigate the formation of N,N'-1,2-benzenedisulfonylimide during synthesis?

  • Methodological Answer : By-product formation is influenced by reaction kinetics and solvent choice. Optimizing the amine addition rate (e.g., dropwise addition over 2–4 hours) reduces local excess of methylamine, preventing cyclization. Alternative solvents like THF or acetonitrile may lower cyclization tendencies compared to DMF. Post-synthetic purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield .

Q. What advanced analytical methods resolve contradictions in purity assessments caused by hygroscopicity or solvate formation?

  • Methodological Answer : Thermogravimetric Analysis (TGA) differentiates between solvent residues (e.g., water or DMF) and chemical degradation. Dynamic Vapor Sorption (DVS) quantifies hygroscopicity, guiding storage conditions (e.g., desiccants or inert atmospheres). Single-crystal X-ray diffraction conclusively identifies solvate forms and confirms crystallographic purity .

Q. How is this compound utilized as a precursor in pharmaceutical scaffold development?

  • Methodological Answer : Its sulfonamide groups serve as hydrogen-bond donors/acceptors in drug-receptor interactions. For example, it can be functionalized at the sulfonyl groups to create libraries of kinase inhibitors. Reaction with heterocyclic amines (e.g., imidazo[1,2-a]pyrimidines) under Ullmann or Buchwald-Hartwig coupling conditions generates bioactive candidates. Computational docking studies (using AutoDock Vina) prior to synthesis streamline target selection .

Q. Methodological Considerations for Experimental Design

  • Contradiction Analysis : Discrepancies in reported yields often stem from solvent purity or amine stoichiometry. Replicate experiments with rigorously dried solvents and standardized methylamine solutions (e.g., 40% aqueous) enhance reproducibility .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values (e.g., 215–217°C for pure this compound) .

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-N-methylbenzene-1,2-disulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)

InChI Key

JIUCZMCCJQEUGP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.